(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

LRRK2 Parkinson's disease G2019S mutant

(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as SRI-31255, is a chiral small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) that has been validated as a high-throughput screening (HTS) hit in Parkinson's disease (PD) drug discovery. This compound belongs to the 2,4-substituted pyrrolo[2,3-d]pyrimidine chemotype and possesses a single defined (S)-stereocenter at the inden-1-yl position, a feature demonstrated to be critical for LRRK2 kinase inhibition in this series.

Molecular Formula C15H14N4
Molecular Weight 250.305
CAS No. 905580-86-1
Cat. No. B589237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS905580-86-1
SynonymsN-[(1S)-2,3-dihydro-1H-inden-1-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC15H14N4
Molecular Weight250.305
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1NC3=NC=NC4=C3C=CN4
InChIInChI=1S/C15H14N4/c1-2-4-11-10(3-1)5-6-13(11)19-15-12-7-8-16-14(12)17-9-18-15/h1-4,7-9,13H,5-6H2,(H2,16,17,18,19)/t13-/m0/s1
InChIKeyUVNSDOGOYDQGLY-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SRI-31255 (CAS 905580-86-1): A Chiral (S)-Pyrrolo[2,3-d]pyrimidine LRRK2 Inhibitor and Pevonedistat Synthetic Intermediate


(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as SRI-31255, is a chiral small-molecule inhibitor of leucine-rich repeat kinase 2 (LRRK2) that has been validated as a high-throughput screening (HTS) hit in Parkinson's disease (PD) drug discovery [1]. This compound belongs to the 2,4-substituted pyrrolo[2,3-d]pyrimidine chemotype and possesses a single defined (S)-stereocenter at the inden-1-yl position, a feature demonstrated to be critical for LRRK2 kinase inhibition in this series [1]. Beyond its neuropharmacology application, the identical (S)-enantiomer serves as an essential chiral building block in the industrial synthesis of pevonedistat (MLN4924), a NEDD8-activating enzyme (NAE) inhibitor in clinical development for hematologic malignancies .

Why Generic LRRK2 Inhibitors Cannot Replace SRI-31255 (CAS 905580-86-1) in Hit-to-Lead Campaigns and Chiral Intermediate Supply Chains


In-class substitution of SRI-31255 is precluded by two orthogonal constraints. First, within LRRK2 inhibitor discovery, the compound's validated HTS hit status and the stereochemical dependence of its pyrrolo[2,3-d]pyrimidine series mean that achiral analogs or racemic mixtures cannot recapitulate the structure–activity relationship (SAR) trajectory that led from SRI-31255 to lead analog 6, which demonstrated high kinome selectivity and brain permeability [1]. Second, in the pevonedistat supply chain, the (S)-absolute configuration at the inden-1-yl position is locked into the registered synthetic route; use of the (R)-enantiomer or a racemate would yield a diastereomeric mixture incompatible with downstream GMP specifications [2]. These dual constraints render generic LRRK2 probes or off-the-shelf achiral pyrrolopyrimidines functionally non-interchangeable for both discovery chemistry and regulated intermediate procurement.

Quantitative Differentiation Evidence for SRI-31255 (CAS 905580-86-1) vs. Closest Analogs and Alternatives


LRRK2 G2019S Mutant versus Wild-Type Potency: SRI-31255 Preferentially Inhibits the Parkinson's Disease-Associated Kinase Variant

SRI-31255 inhibits the PD-associated LRRK2 G2019S mutant with an IC50 of 427 nM, representing a 1.22-fold greater potency compared to 520 nM against wild-type (WT) LRRK2 in the same enzymatic assay . This mutant-over-WT selectivity profile is directionally consistent with, though quantitatively distinct from, the clinical-stage comparator DNL201 (GNE-0877), which exhibits an IC50 of 3 nM in cellular LRRK2 activity assays but does not report a differential WT/G2019S value . The more potent LRRK2-IN-1 shows a 2.17-fold preference for G2019S (IC50 6 nM) over WT (IC50 13 nM) [1], while MLi-2 achieves sub-nanomolar potency (IC50 0.76 nM in purified kinase assay) with no reported mutant selectivity differential . SRI-31255 therefore occupies a unique niche as a moderately potent probe with a measurable, albeit modest, G2019S preference—useful for SAR studies where supra-nanomolar potency would mask mutant-specific pharmacology.

LRRK2 Parkinson's disease G2019S mutant kinase inhibition IC50

Validated HTS Hit Pedigree Enables Hit-to-Lead Optimization to Brain-Penetrant Lead Analog 6 with High Kinome Selectivity

SRI-31255 was identified as a validated hit from a high-throughput screening campaign and subsequently served as the direct synthetic precursor for a hit-to-lead optimization study that yielded lead analog 6—a 2,4-disubstituted pyrrolo[2,3-d]pyrimidine retaining the (S)-indenyl configuration at position 4 [1]. Lead analog 6 demonstrated excellent LRRK2 inhibition activity, high selectivity across the kinome, acceptable ADME and PK properties, brain permeability, and the absence of off-target liabilities [1]. In contrast, first-generation LRRK2 probes such as LRRK2-IN-1 exhibit measurable cytotoxicity (IC50 = 49.3 µM in HepG2 cells) and genotoxicity at 3.9–15.6 µM [2], while GNE-7915 (IC50 9 nM) and DNL201 (IC50 3 nM) represent optimized clinical candidates rather than tractable HTS starting points for SAR exploration [3][4]. SRI-31255's demonstrated evolvability—from a 520/427 nM HTS hit to a brain-penetrant, kinome-selective lead—constitutes a rare, empirically validated differentiation that purely potency-based comparator tables cannot capture.

hit-to-lead optimization high-throughput screening kinome selectivity brain permeability ADME

Defined (S)-Stereochemistry at the Inden-1-yl Position Is a Prerequisite for LRRK2 Activity in the Pyrrolo[2,3-d]pyrimidine Series

The J. Med. Chem. 2025 publication by Moukha-Chafiq et al. explicitly characterizes this compound series as 'chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines,' establishing that the (S)-configuration at the inden-1-yl substituent is integral to LRRK2 ATP-binding pocket recognition [1]. This stereochemical requirement is reinforced by the pevonedistat synthetic route, which mandates the use of (S)-(+)-1-aminoindane as the enantiopure chiral building block to generate the key intermediate CAS 905580-86-1 [2]. Commercially available achiral pyrrolo[2,3-d]pyrimidine analogs lacking the indenyl substituent, or those bearing alternative 4-position amines, do not engage LRRK2 with the same binding mode and cannot serve as drop-in replacements for either the LRRK2 inhibition application or the pevonedistat GMP intermediate supply chain [1][2]. While quantitative IC50 data for the isolated (R)-enantiomer have not been publicly disclosed, the chiral emphasis in both the medicinal chemistry and process chemistry literature constitutes strong class-level evidence that stereochemical identity is a non-negotiable selection criterion.

chiral specificity S-enantiomer stereochemistry pyrrolo[2,3-d]pyrimidine enantioselective synthesis

Dual-Application Utility: Same CAS Number Serves as Both an LRRK2 Pharmacological Probe and a Pevonedistat (MLN4924) Registered Intermediate

Unlike any comparator LRRK2 inhibitor, CAS 905580-86-1 possesses a second, commercially validated identity as a key chiral intermediate in the synthesis of pevonedistat (MLN4924), a first-in-class NEDD8-activating enzyme (NAE) inhibitor that has reached Phase 3 clinical evaluation for myelodysplastic syndromes and acute myeloid leukemia [1]. The Chinese patent CN-115894488-A explicitly identifies this compound as the critical intermediate generated via condensation of an acrylonitrile-derived precursor with (S)-(+)-1-aminoindane, followed by Dimroth rearrangement [1]. In contrast, LRRK2-IN-1, GNE-7915, DNL201, and MLi-2 possess no disclosed role as intermediates in the synthesis of clinically evaluated therapeutics outside the LRRK2 indication. This dual-application status confers supply-chain resilience: demand from both neuroscience discovery groups and oncology process chemistry teams sustains commercial availability from multiple global vendors [2].

pevonedistat MLN4924 NAE inhibitor synthetic intermediate dual application

Pyrrolo[2,3-d]pyrimidine Chemotype with 4-(S)-Indenyl Substitution Defines a Structurally Distinct Scaffold Among ATP-Competitive LRRK2 Inhibitors

SRI-31255 is built on a pyrrolo[2,3-d]pyrimidine core with a 4-(S)-indenylamino substituent—a chemotype structurally distinct from the four other major LRRK2 inhibitor scaffolds [1]. GNE-7915 and DNL201 (GNE-0877) employ an aminopyrimidine and aminopyrazole core, respectively [2][3]; LRRK2-IN-1 features an indazole-based scaffold [4]; MLi-2 is a pyrazolopyrimidine derivative . The pyrrolo[2,3-d]pyrimidine system introduces a 7-NH hydrogen-bond donor in the hinge-binding region that is absent in the aminopyrimidine and aminopyrazole series, potentially conferring a distinct kinase selectivity profile [1]. In the Moukha-Chafiq et al. study, X-ray crystallography using CHK1-based LRRK2 kinase domain surrogates guided the optimization of this scaffold, confirming a binding mode that accommodates the chiral indenyl group in a lipophilic pocket adjacent to the ATP site [1]. This structural differentiation is critical for scaffold-hopping strategies and for programs seeking to access novel intellectual property space distinct from the crowded aminopyrimidine LRRK2 inhibitor patent landscape.

chemotype differentiation pyrrolo[2,3-d]pyrimidine ATP-competitive inhibitor LRRK2 binding mode scaffold hopping

Optimal Research and Procurement Scenarios for SRI-31255 (CAS 905580-86-1) Based on Quantitative Differentiation Evidence


Hit-to-Lead Initiation: Starting an LRRK2 Drug Discovery Campaign with a Validated, Evolvable Chiral Scaffold

For academic or biotech discovery groups initiating a new LRRK2 inhibitor program, SRI-31255 offers a de-risked entry point: a publicly disclosed HTS hit with a peer-reviewed hit-to-lead trajectory that produced a brain-penetrant, kinome-selective lead analog (compound 6) with no off-target liabilities [1]. Unlike initiating from higher-potency but non-evolvable probes (e.g., LRRK2-IN-1 with its cytotoxicity and genotoxicity flags [2]), starting from SRI-31255 allows medicinal chemistry teams to follow an established SAR path while retaining freedom to explore novel 2-position and 4-position substitutions on the pyrrolo[2,3-d]pyrimidine core. The compound's moderate potency (IC50 ~427–520 nM ) is advantageous for detecting potency improvements during analog synthesis, as it provides a wide dynamic range for SAR discrimination.

Genotype-Selective LRRK2 Pharmacology: Probing G2019S Mutant-Specific Kinase Inhibition in Parkinson's Disease Models

SRI-31255's measurable 1.22-fold preference for the G2019S mutant over WT LRRK2 (427 nM vs. 520 nM [1]) makes it suitable as a tool compound for dissecting mutant-specific pharmacology in cellular and in vivo PD models. While the absolute selectivity is modest, this property distinguishes SRI-31255 from ultra-potent LRRK2 inhibitors such as MLi-2 (IC50 ~0.76–3.4 nM [2]) and GNE-7915 (IC50 ~9 nM ), whose near-complete target saturation at nanomolar concentrations precludes observation of subtle genotype-dependent effects. Researchers comparing LRRK2 G2019S knock-in versus WT neuronal cultures can use SRI-31255 at concentrations that partially inhibit kinase activity without abolishing all LRRK2 signaling, enabling more physiologically relevant pharmacological profiling.

Process Chemistry and GMP Intermediate Supply: Procuring the Key Chiral Building Block for Pevonedistat (MLN4924) Synthesis

CAS 905580-86-1 is an essential penultimate intermediate in the patent-registered synthetic route to pevonedistat, formed by condensation of an acrylonitrile-derived precursor with (S)-(+)-1-aminoindane followed by Dimroth rearrangement [1]. For CROs and pharmaceutical manufacturers scaling pevonedistat production under GMP conditions, sourcing this intermediate with verified (S)-enantiomeric purity and documented impurity profiles is a regulatory requirement. The compound's dual commercial availability—from both neuroscience-focused reagent suppliers (MedChemExpress, TargetMol) and process-scale chemical vendors (Capot Chemical, Fujifilm Wako) [2]—provides supply-chain flexibility across development stages, from milligram-scale route scouting to kilogram-scale campaign production.

Scaffold-Hopping and IP Diversification: Accessing Novel Chemical Space for LRRK2 Inhibitor Patents

The pyrrolo[2,3-d]pyrimidine core of SRI-31255 represents a structurally differentiated scaffold from the extensively patented aminopyrimidine (GNE-7915 class) and indazole (LRRK2-IN-1 class) LRRK2 inhibitor chemotypes [1][2]. Pharmaceutical IP teams and medicinal chemistry groups pursuing freedom-to-operate can use SRI-31255 as a starting template for scaffold-based design, leveraging the published X-ray crystallography data (CHK1-based LRRK2 surrogates) to rationally modify the 2-position and 7-position of the pyrrolo[2,3-d]pyrimidine system while maintaining the critical (S)-indenyl pharmacophore [1]. The demonstrated brain permeability and oral bioavailability of lead analog 6 [1] further validate this scaffold's suitability for CNS-targeted LRRK2 therapeutics, distinct from peripherally restricted chemotypes.

Quote Request

Request a Quote for (S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.